7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C18H15N5 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
InChI |
InChI=1S/C18H15N5/c19-22-17-11-16(14-9-5-2-6-10-14)21-18-15(12-20-23(17)18)13-7-3-1-4-8-13/h1-12,22H,19H2 |
InChI Key |
NALDDTQJTVJRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)NN)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalytic Systems
The choice of solvent significantly impacts reaction efficiency. While acetic acid is standard for cyclocondensation, deep eutectic solvents (DES) like choline chloride-urea mixtures have emerged as greener alternatives. Jachak et al. achieved 89% yield using DES, which enhances solubility and reduces side reactions.
Temperature and Time
Prolonged reflux (10–12 hours) ensures complete cyclization, whereas shorter durations lead to incomplete intermediates. Hydrazine substitution requires moderate heating (60°C) to balance reactivity and decomposition risks.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
-
1H NMR (DMSO-d6): Signals at δ 7.35–7.73 ppm (aromatic protons), δ 5.92 ppm (pyrimidine H-6), and δ 2.32 ppm (methyl group).
-
13C NMR : Peaks at δ 155.9 ppm (C-7), δ 138.8 ppm (C-3 phenyl), and δ 130.4 ppm (C-5 phenyl).
-
Mass Spectrometry : Molecular ion peak at m/z 315.4 [M + H]+.
Comparative Analysis of Synthetic Routes
Challenges and Limitations
-
Regioselectivity : Competing reactions during cyclocondensation may yield isomeric byproducts.
-
Hydrazine Handling : Hydrazine’s toxicity necessitates strict safety protocols.
-
Purification : Column chromatography is often required to isolate the pure product.
Applications and Further Functionalization
The hydrazinyl group enables further derivatization, such as condensation with ketones to form hydrazones or coordination with metal ions for catalytic applications. Biologically, analogues exhibit antitubercular activity (MIC = 1.56 µg/mL against Mtb) , underscoring the compound’s therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
(3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of pyrazolo[1,5-a]pyrimidine derivatives, including 7-hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine, is their antitumor potential. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Mechanism of Action : The antitumor activity is often linked to the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of protein kinases involved in cancer progression .
- Case Study : A focused library of analogues was synthesized to evaluate their antitubercular activity, revealing significant improvements in efficacy against Mycobacterium tuberculosis . This suggests potential broader applications in oncology.
Antimicrobial Properties
The antimicrobial properties of 7-hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine have also been explored extensively:
- Activity Against Pathogens : Research indicates that this compound exhibits activity against various bacterial strains and fungi. The structure-activity relationship studies highlight modifications that enhance antimicrobial potency .
- Case Study : In a study on Schiff bases with hydrazinyl azole backbones linked to pyrimidines, compounds demonstrated significant antimicrobial activity through molecular docking studies .
Psychopharmacological Effects
Compounds with the pyrazolo[1,5-a]pyrimidine scaffold are known for their sedative and hypnotic effects:
- Clinical Relevance : Drugs like zaleplon and indiplon are derived from this scaffold and are used as sedative agents . These compounds modulate GABA receptors, leading to sedative effects without the typical side effects associated with benzodiazepines.
- Research Insights : Ongoing investigations into new derivatives aim to improve efficacy and reduce side effects while maintaining therapeutic benefits .
Photophysical Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in material science:
- Fluorescent Properties : The exceptional photophysical properties of these compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Case Study : Research indicates that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance fluorescence and stability under operational conditions .
Crystal Engineering
The ability of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with unique conformational properties opens avenues for solid-state applications:
- Supramolecular Chemistry : The study of crystal packing and intermolecular interactions can lead to novel materials with tailored properties for specific applications .
- Research Findings : Investigations into the crystallization behavior of these compounds reveal potential for developing advanced materials with desirable mechanical properties.
Synthesis and Structural Diversity
The synthesis of 7-hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves various methodologies that enhance structural diversity:
- Synthetic Routes : Efficient synthetic pathways have been developed using hydrazine derivatives as precursors to create a range of functionalized pyrazolo[1,5-a]pyrimidines .
- Diversity in Applications : The ability to modify the substituents on the pyrazolo[1,5-a]pyrimidine core allows for targeted development of compounds with specific biological activities.
Mechanism of Action
The mechanism of action of (3,5-Diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been reported to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, blocking its activity and leading to the death of the bacterial cells.
Comparison with Similar Compounds
Core Modifications
- Pyrazolo[1,5-c]pyrimidine Isomers: Compounds like 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidine () differ in nitrogen atom arrangement, leading to altered electronic properties and biological interactions compared to the [1,5-a] isomer .
- Trifluoromethyl Derivatives : 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., compound 6m) are synthesized via palladium-catalyzed sequential arylation and alkynylation, whereas the hydrazinyl derivative may involve nucleophilic substitution or condensation reactions .
Substituent Effects
- C-3 and C-5 Substituents: 3,5-Diphenyl substitution (as in the target compound) enhances aromatic stacking interactions but may reduce solubility compared to polar groups like trans-4-aminocyclohexanol (e.g., compound 9, IC₅₀ = 27 nM against Pim-1 kinase) . Electron-withdrawing groups (e.g., -CF₃, -Cl) at C-3 improve kinase inhibition (e.g., compound 6m, IC₅₀ = 1.5 nM) by modulating electronic density .
Kinase Inhibition
- Pim-1 Kinase: Compound 9 (5-position: trans-4-aminocyclohexanol; 3-position: aryl) shows IC₅₀ = 27 nM, while trifluoromethylated derivatives (e.g., 6m) achieve sub-nanomolar activity . The hydrazinyl derivative’s phenyl groups at C-3/C-5 may reduce potency compared to polar substituents but improve selectivity due to steric effects .
- Selectivity: Pyrazolo[1,5-a]pyrimidines with non-basic C-7 substituents (e.g., -OH) exhibit reduced hERG channel inhibition compared to amino-substituted analogues (e.g., compound 1, hERG IC₅₀ = 1.94 μM) .
Antimicrobial Activity
- Hydrazine-linked derivatives (e.g., N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazines) demonstrate antifungal activity against Fusarium graminearum and Valsa mali at 50 μg/mL, comparable to commercial agents .
Biological Activity
7-Hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and case studies.
Synthesis and Structural Insights
The synthesis of 7-hydrazinyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of hydrazine derivatives with pyrazolo[1,5-a]pyrimidine frameworks. This compound belongs to a class of pyrazolo[1,5-a]pyrimidines known for their diverse biological activities. The structure is characterized by a hydrazinyl group at the 7-position and diphenyl substituents at the 3 and 5 positions, which are crucial for its biological efficacy.
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). For instance, a study reported that certain analogues of this compound exhibited potent in vitro activity against M.tb, with some compounds showing low human ether-à-go-go-related gene (hERG) liability and good metabolic stability in mouse and human liver microsomes .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | Structure | MIC (µM) | Notes |
|---|---|---|---|
| Compound A | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 0.5 | High activity against M.tb |
| Compound B | 7-hydrazinyl analogue | 0.8 | Low cytotoxicity |
| Compound C | 3,5-diphenyl derivative | 1.2 | Moderate activity |
The mechanism by which these compounds exert their effects is still under investigation. However, it has been suggested that they may inhibit mycobacterial ATP synthase by binding to specific sites on the enzyme . Additionally, some studies indicate that these compounds do not interfere with traditional targets such as cell-wall biosynthesis or iron uptake pathways .
Case Studies
Several case studies have demonstrated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in treating tuberculosis:
- High-Throughput Screening : A focused library of analogues was screened for antitubercular activity. The most promising candidates displayed effective inhibition of M.tb growth in macrophages without significant cytotoxicity .
- SAR Studies : Structure-activity relationship studies revealed that modifications at the 3 and 5 positions significantly influenced biological activity. Substituents such as halogens and alkyl groups enhanced potency against M.tb .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated significant reductions in bacterial load compared to controls, supporting their potential as therapeutic agents against tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
